molecular formula C7H12Br2N4 B11806311 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

Katalognummer: B11806311
Molekulargewicht: 312.01 g/mol
InChI-Schlüssel: AJVMSRYJJZOVFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a chemical compound with the molecular formula C7H12Br2N4 It is a derivative of pyridazin, a heterocyclic compound containing nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves the reaction of appropriate pyridazin derivatives with bromine sources under controlled conditions. One common method involves the bromination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine using hydrobromic acid or other bromine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired dihydrobromide salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Similar structure but with a methyl group substitution.

    5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one: Contains a carbonyl group instead of an amine.

    5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine: Different ring fusion and functional groups

Uniqueness

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

Molekularformel

C7H12Br2N4

Molekulargewicht

312.01 g/mol

IUPAC-Name

5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide

InChI

InChI=1S/C7H10N4.2BrH/c8-7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H2,8,11);2*1H

InChI-Schlüssel

AJVMSRYJJZOVFY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CC(=NN=C21)N.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.